1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS: 954696-99-2) is a urea derivative featuring a pyrrolidinone core substituted with a 4-fluorophenyl group and a urea moiety linked to a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₁₉H₁₇F₄N₃O₂, with a molecular weight of 395.3 g/mol . The compound’s structure is defined by the Smiles notation: O=C(NCC1CC(=O)N(c2ccc(F)cc2)C1)Nc1ccc(C(F)(F)F)cc1, highlighting the spatial arrangement of its fluorinated and trifluoromethyl substituents.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3O2/c20-14-3-7-16(8-4-14)26-11-12(9-17(26)27)10-24-18(28)25-15-5-1-13(2-6-15)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKINAWIINPQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that has attracted interest for its potential biological activities. Its unique structure, characterized by a pyrrolidinone ring and various aromatic substituents, suggests diverse interactions with biological targets. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 360.35 g/mol. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.
This compound primarily acts through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to target dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria, thereby exhibiting antimicrobial properties.
- Receptor Binding : The compound's structure allows it to interact with various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against certain bacterial strains. For example, it has been evaluated for its effectiveness against Mycobacterium smegmatis and Mycobacterium abscessus, demonstrating no growth inhibition at concentrations up to 100 µM . This suggests limited efficacy as an anti-mycobacterial agent.
Anti-inflammatory Effects
In vitro studies have suggested that the compound may possess anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Anticancer Activity
Preliminary studies indicate potential anticancer effects through the induction of apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on dihydropteroate synthase. The results showed a significant reduction in enzyme activity, indicating its potential as a lead compound for developing new antimicrobial agents targeting folic acid synthesis pathways.
Case Study 2: Anticancer Activity
In another study involving various human cancer cell lines, the compound demonstrated cytotoxicity at micromolar concentrations. Flow cytometry analysis confirmed that treated cells underwent apoptosis, highlighting its potential role in cancer therapy .
Comparative Analysis
To understand the compound's biological activity better, it can be compared with structurally similar compounds:
| Compound Name | Structure Similarities | Biological Activity |
|---|---|---|
| 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea | Chlorine instead of fluorine | Moderate enzyme inhibition |
| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea | Different aromatic substitution | Enhanced receptor binding |
| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-xylyl)urea | Xylyl group substitution | Variable solubility and stability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
The closest structural analog is 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS: 954588-34-2), where the 4-fluorophenyl group is replaced with 4-chlorophenyl . Key differences include:
| Property | Target Compound (4-Fluorophenyl) | 4-Chlorophenyl Analog |
|---|---|---|
| Molecular Weight | 395.3 g/mol | 411.8 g/mol |
| Molecular Formula | C₁₉H₁₇F₄N₃O₂ | C₁₉H₁₇ClF₃N₃O₂ |
| Halogen Impact | Smaller, electronegative F atom | Larger Cl atom with polarizability |
Urea Derivatives with Heterocyclic Cores
Compounds from (e.g., 11a–11o) share urea moieties but incorporate thiazole-piperazine cores instead of pyrrolidinone. For example:
- 11d : 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
- 11k : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
| Property | Target Compound | 11d (Thiazole-Piperazine) |
|---|---|---|
| Core Structure | Pyrrolidinone | Thiazole-piperazine |
| Molecular Weight | 395.3 g/mol | 534.1 g/mol |
| Yield | Not reported | 85.3% |
The thiazole-piperazine analogs exhibit higher molecular weights due to extended side chains, which may improve water solubility but complicate synthetic scalability .
Trifluoromethylphenyl-Containing Ureas
Compounds such as 1f and 1g () feature urea groups with trifluoromethyl substituents but differ in their heterocyclic frameworks:
- 1f : Melting point = 198–200°C, ESI-MS: 667.9 [M−2HCl+H]⁺
- 1g : Melting point = 205–207°C, ESI-MS: 638.1 [M−2HCl+H]⁺
| Property | Target Compound | 1f (Hydroxy-Methoxybenzylidene) |
|---|---|---|
| Substituent | 4-Fluorophenyl | Hydroxy-methoxybenzylidene |
| Melting Point | Not reported | 198–200°C |
| Molecular Weight | 395.3 g/mol | 667.9 g/mol |
The higher melting points of 1f and 1g suggest stronger crystalline packing due to polar substituents like hydroxy and methoxy groups .
Pyrazole-Based Ureas
describes compound 13 , a pyrazole-containing urea derivative:
- 13 : 1-(4-Fluorophenyl)-3-(4-(2-(hydroxymethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea
| Property | Target Compound | Compound 13 (Pyrazole) |
|---|---|---|
| Core Structure | Pyrrolidinone | Pyrazole |
| Synthetic Route | Not detailed | THF-mediated coupling |
Key Structural and Functional Insights
- Halogen Effects : Fluorine’s electronegativity may enhance hydrogen bonding and metabolic stability, whereas chlorine’s bulkiness could improve hydrophobic interactions .
- Trifluoromethyl Role : The -CF₃ group in the urea moiety likely increases lipophilicity, favoring penetration through lipid membranes .
- Heterocyclic Cores: Pyrrolidinone (target) offers conformational flexibility, while thiazole-piperazine () or pyrazole () cores provide rigidity for target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
